Cas no 1304465-04-0 (4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol)

4-Fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound featuring a benzodiazole core substituted with a fluorine atom at the 4-position and a 2-phenoxyethyl group at the 1-position, along with a thiol functionality at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine substituent enhances electronic properties, while the thiol group offers versatility for further functionalization. Its well-defined molecular architecture ensures consistent performance in applications such as ligand design or as a building block for bioactive molecules. The compound’s stability and purity make it suitable for rigorous synthetic workflows.
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol structure
1304465-04-0 structure
Product name:4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
CAS No:1304465-04-0
MF:C15H13FN2OS
MW:288.339925527573
CID:5558988
PubChem ID:61615376

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
    • 2H-Benzimidazole-2-thione, 4-fluoro-1,3-dihydro-1-(2-phenoxyethyl)-
    • Inchi: 1S/C15H13FN2OS/c16-12-7-4-8-13-14(12)17-15(20)18(13)9-10-19-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,20)
    • InChI Key: DUPVMEFGLPYYAX-UHFFFAOYSA-N
    • SMILES: C1(=S)N(CCOC2=CC=CC=C2)C2=CC=CC(F)=C2N1

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • Boiling Point: 424.5±55.0 °C(Predicted)
  • pka: 10.11±0.30(Predicted)

4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F593073-10mg
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0
10mg
$ 50.00 2022-06-04
Enamine
EN300-128985-0.1g
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95.0%
0.1g
$152.0 2025-02-19
Enamine
EN300-128985-0.25g
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95.0%
0.25g
$216.0 2025-02-19
Enamine
EN300-128985-5.0g
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95.0%
5.0g
$1530.0 2025-02-19
Enamine
EN300-128985-50mg
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95.0%
50mg
$101.0 2023-10-01
Enamine
EN300-128985-100mg
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95.0%
100mg
$152.0 2023-10-01
Enamine
EN300-128985-10000mg
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95.0%
10000mg
$2269.0 2023-10-01
1PlusChem
1P01A5YZ-5g
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95%
5g
$1953.00 2023-12-22
1PlusChem
1P01A5YZ-50mg
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95%
50mg
$182.00 2023-12-22
1PlusChem
1P01A5YZ-1g
4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol
1304465-04-0 95%
1g
$715.00 2023-12-22

Additional information on 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol

Research Briefing on 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol (CAS: 1304465-04-0)

In recent years, the compound 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol (CAS: 1304465-04-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its benzodiazole core and thiol functionality, has shown promising potential in various therapeutic applications. The incorporation of a fluorine atom and a phenoxyethyl group enhances its pharmacological properties, making it a subject of intense research for drug development.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound. The researchers employed a multi-step synthetic route to achieve high purity and yield, with the key step involving the introduction of the thiol group at the 2-position of the benzodiazole ring. The compound's structure was confirmed using NMR spectroscopy and mass spectrometry, ensuring its identity and purity for subsequent biological assays.

In vitro studies demonstrated that 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol exhibits potent inhibitory activity against a range of enzymes, including kinases and proteases, which are often implicated in cancer and inflammatory diseases. The compound's mechanism of action was further elucidated through molecular docking studies, revealing its ability to bind to the active sites of target enzymes with high affinity. These findings suggest its potential as a lead compound for the development of novel therapeutics.

Another study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's pharmacokinetic properties. The researchers found that it possesses favorable absorption and distribution characteristics, with moderate plasma protein binding and good metabolic stability. These properties are critical for its potential use as a drug candidate, as they influence its bioavailability and therapeutic efficacy.

Despite these promising results, challenges remain in the development of 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol as a therapeutic agent. Further studies are needed to assess its toxicity profile and optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the compound's potential off-target effects and long-term safety must be thoroughly evaluated in preclinical and clinical studies.

In conclusion, 4-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol represents a promising candidate for drug development, with demonstrated biological activity and favorable pharmacokinetic properties. Continued research efforts are essential to fully unlock its therapeutic potential and address the remaining challenges in its development.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited